2-(3-Fluoropropyl)cyclopentan-1-one

Descripción general

Descripción

2-(3-Fluoropropyl)cyclopentan-1-one is an organic compound . It appears as a liquid .

Molecular Structure Analysis

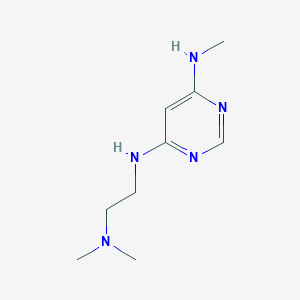

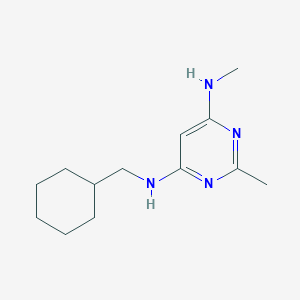

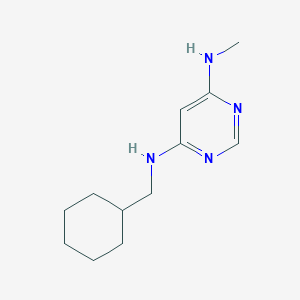

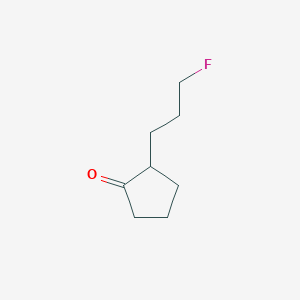

The molecular formula of 2-(3-Fluoropropyl)cyclopentan-1-one is C8H13FO . The InChI code isInChI=1S/C8H13FO/c9-6-2-4-7-3-1-5-8(7)10/h7H,1-6H2 . The molecular weight is 144.19 . Physical And Chemical Properties Analysis

2-(3-Fluoropropyl)cyclopentan-1-one is a liquid . It should be stored at a temperature of 4 °C .Aplicaciones Científicas De Investigación

Cyclopentanone Production and Applications

Cyclopentanone is a key fine chemical intermediate widely used in the production of fragrances such as spice-methyl dihydrojasmonate. It also serves as a solvent in the electronics industry. The N2O oxidation process with cyclopentene as the starting material, along with esterification and ester-interchange indirect processes, are highlighted as practical and feasible production methods in China (Sinopec Shanghai, 2011).

Transformation to Cyclopentanones

The hydrogenative ring rearrangement of biomass-derived furfurals to cyclopentanones (CPN) demonstrates the potential of cyclopentanone and its derivatives for synthesizing compounds with commercial prospects. Research focuses on improving scalability, selectivity, and cost-competitiveness, with developments in efficient, inexpensive, and recyclable heterogeneous catalysts (S. Dutta & N. Bhat, 2021).

Cyclopentenone and Anticancer Research

The conjugate cyclopent-en-one chemical group, related to cyclopentanones, is emphasized for its special role in anticancer drug design. Cyclopentenone-containing compounds, such as prostaglandins and jasmonates, show promising anticancer potential through various intracellular targets. This underlines the importance of cyclopentenone moieties in future anticancer clinical research and drug design (M. Conti, 2006).

Versatile Applications in Various Industries

Cyclodextrins, cyclic oligosaccharides that can form host–guest type inclusion complexes, showcase the wide range of utilities of cyclopentanone derivatives in pharmaceuticals, drug delivery systems, cosmetics, and the food and nutrition industry. The review emphasizes cyclodextrins' commercial interest and potential to address scientific challenges across various fields (N. Sharma & Ashish Baldi, 2016).

Propiedades

IUPAC Name |

2-(3-fluoropropyl)cyclopentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13FO/c9-6-2-4-7-3-1-5-8(7)10/h7H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKSKABCGVCWLHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)C1)CCCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.